molecular formula C29H30N2O3S B2878816 N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1170071-85-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2878816
CAS No.: 1170071-85-8
M. Wt: 486.63
InChI Key: TZTZKNRVALPLQA-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic organic compound with the molecular formula C29H30N2O3S and a molecular weight of 486.6 g/mol . This benzothiazole derivative is of significant interest in medicinal chemistry and drug discovery research. The compound features a complex structure that incorporates multiple pharmacophores, including a 6-ethoxybenzothiazole moiety and a 3,3-diphenylpropanamide group linked via a tetrahydrofuran-methyl bridge . Benzothiazole cores are recognized for their diverse biological activities, and derivatives have been investigated for a range of therapeutic applications, including as potential anticancer, antibacterial, and antifungal agents . The specific spatial arrangement and electronic properties of this molecule make it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and as a key intermediate in the synthesis of more complex chemical entities for pharmacological evaluation. It is supplied as a high-purity compound for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S/c1-2-33-23-15-16-26-27(18-23)35-29(30-26)31(20-24-14-9-17-34-24)28(32)19-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-16,18,24-25H,2,9,14,17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTZKNRVALPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves multiple steps:

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 6-ethoxybenzo[d]thiazole derivatives. Key synthetic methods include:

  • Formation of the Benzothiazole Core : Utilizing 6-ethoxybenzothiazole as a starting material.
  • Amide Formation : Reaction with appropriate amines to form the amide bond.
  • Substitution Reactions : Modifications to introduce the tetrahydrofuran moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The biological activity has been assessed through various in vitro assays:

Cell Line Effect Observed Method Used
A431Inhibition of cell proliferationMTT Assay
A549Induction of apoptosisFlow Cytometry
H1299Decreased migrationScratch Wound Healing Assay

In one study, the compound demonstrated significant inhibition of cell growth in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated by measuring the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells. Results indicated that treatment with this compound led to a significant reduction in these cytokines, suggesting its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to G0/G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Enhanced levels of pro-apoptotic factors and reduced anti-apoptotic proteins were observed following treatment.
  • Modulation of Inflammatory Pathways : The compound inhibits pathways associated with cytokine production, particularly through NF-kB signaling.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Tumor Growth Inhibition : A clinical trial involving patients with advanced cancers showed promising results when treated with benzothiazole-based compounds, including this compound.
  • Combination Therapy : In combination with existing chemotherapeutics, this compound enhanced therapeutic efficacy and reduced side effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Substituents (Benzothiazole) Side Chain Features Molecular Weight (g/mol) Key Spectral Data
Target Compound 6-Ethoxy 3,3-Diphenyl, THF-methyl propanamide Not provided Not available
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-...thio)acetamide (6d) 6-Nitro Thiadiazole-thioacetamide 523.61 HRMS: m/z 524.12 (M+H⁺)
N-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride 6-Fluoro 3-Phenylpropanamide, dimethylamino propyl 335.40 IR: 2978 cm⁻¹ (aliphatic C-H)
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-...thio)acetamide (7) 6-Ethoxy Sulfamoylphenyl-quinazoline 523.61 IR: 1680 cm⁻¹ (C=O)

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